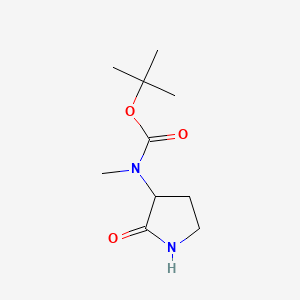![molecular formula C10H15ClN2O2 B15297512 N-[4-(2-aminoethoxy)phenyl]acetamide hydrochloride](/img/structure/B15297512.png)
N-[4-(2-aminoethoxy)phenyl]acetamide hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[4-(2-aminoethoxy)phenyl]acetamide hydrochloride is an organic compound with the molecular formula C10H14N2O2·HCl. It is known for its applications in various fields, including chemistry, biology, and medicine. This compound is characterized by the presence of an acetamide group attached to a phenyl ring, which is further substituted with an aminoethoxy group.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-(2-aminoethoxy)phenyl]acetamide hydrochloride typically involves the reaction of 4-(2-aminoethoxy)aniline with acetic anhydride. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The reaction can be represented as follows:
[ \text{4-(2-aminoethoxy)aniline} + \text{acetic anhydride} \rightarrow \text{N-[4-(2-aminoethoxy)phenyl]acetamide} ]
The product is then treated with hydrochloric acid to obtain the hydrochloride salt form.
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale synthesis using optimized reaction conditions. The process includes the use of high-purity reagents and advanced purification techniques to ensure the quality and yield of the final product.
Análisis De Reacciones Químicas
Types of Reactions
N-[4-(2-aminoethoxy)phenyl]acetamide hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The amino and acetamide groups can participate in substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogens and alkylating agents are employed in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted derivatives.
Aplicaciones Científicas De Investigación
N-[4-(2-aminoethoxy)phenyl]acetamide hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its therapeutic potential in various medical conditions.
Industry: It is utilized in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of N-[4-(2-aminoethoxy)phenyl]acetamide hydrochloride involves its interaction with specific molecular targets. The compound can bind to proteins and enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparación Con Compuestos Similares
Similar Compounds
- N-[4-(2-aminoethoxy)phenyl]acetamide
- N-[4-(2-aminoethoxy)phenyl]acetamide sulfate
- N-[4-(2-aminoethoxy)phenyl]acetamide phosphate
Uniqueness
N-[4-(2-aminoethoxy)phenyl]acetamide hydrochloride is unique due to its specific chemical structure and properties. The presence of the hydrochloride salt form enhances its solubility and stability, making it suitable for various applications in research and industry.
Propiedades
Fórmula molecular |
C10H15ClN2O2 |
|---|---|
Peso molecular |
230.69 g/mol |
Nombre IUPAC |
N-[4-(2-aminoethoxy)phenyl]acetamide;hydrochloride |
InChI |
InChI=1S/C10H14N2O2.ClH/c1-8(13)12-9-2-4-10(5-3-9)14-7-6-11;/h2-5H,6-7,11H2,1H3,(H,12,13);1H |
Clave InChI |
YNGMLZDKEZJJLB-UHFFFAOYSA-N |
SMILES canónico |
CC(=O)NC1=CC=C(C=C1)OCCN.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


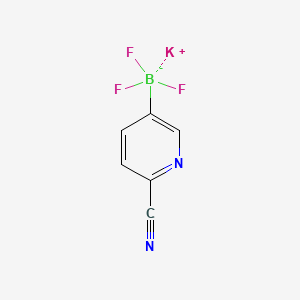
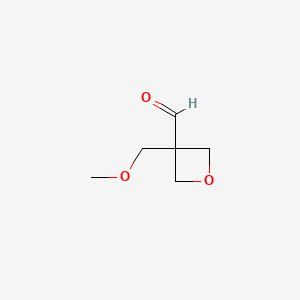
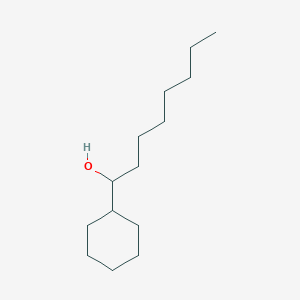
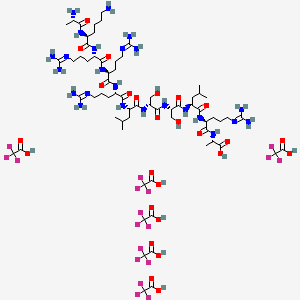
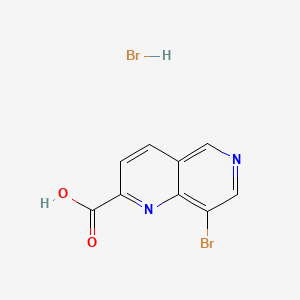
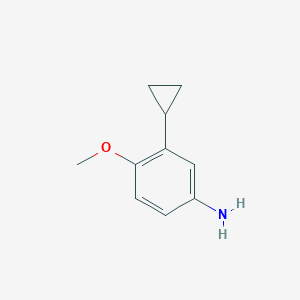
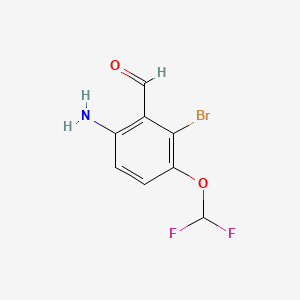

![2-[(3,5-Dichlorophenyl)formamido]propanoic acid](/img/structure/B15297492.png)
![[3-Methyl-5-(trifluoromethyl)phenyl]methanamine hydrochloride](/img/structure/B15297505.png)
![N-[4-(pyridin-3-yl)-1,3-thiazol-2-yl]oxolane-2-carboxamide](/img/structure/B15297514.png)
